5-bromo-N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. These compounds are characterized by a furan ring substituted at the 2-position with an anilide. This specific compound features a bromine atom at the 5-position of the furan ring and a phenylpiperazine moiety attached via a propyl linker to the nitrogen atom of the carboxamide group .
Preparation Methods
The synthesis of 5-bromo-N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide typically involves multiple steps:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Reduction: The acyl group is then reduced to an alkane.
Nitration: The propyl group is added in two steps, starting with nitration followed by reduction.
Industrial production methods may involve optimizing these steps for scale, ensuring high yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
5-bromo-N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting nitro groups to amines.
Substitution: Halogen atoms like bromine can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor for certain enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide include other 2-furanilides and phenylpiperazine derivatives. These compounds share structural similarities but may differ in their functional groups and substituents, leading to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity.
Properties
IUPAC Name |
5-bromo-N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O2/c19-17-8-7-16(24-17)18(23)20-9-4-10-21-11-13-22(14-12-21)15-5-2-1-3-6-15/h1-3,5-8H,4,9-14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSNXHSYQPRBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=C(O2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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